cyclin H - 158540-26-2

cyclin H

Catalog Number: EVT-1516670
CAS Number: 158540-26-2
Molecular Formula: C42H58O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclin H is classified as a cyclin, which is a group of proteins characterized by their role in regulating the cell cycle. The cyclin family is divided into several subfamilies, including canonical cyclins (D, E, A, and B) and other cyclins such as cyclin H. Cyclin H is particularly noted for its involvement in the activation of CDK7, a key player in both cell cycle regulation and transcriptional control .

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclin H involves recombinant DNA technology to produce the protein in an expression system such as Escherichia coli. Typically, the gene encoding cyclin H is cloned into an expression vector, followed by transformation into bacterial cells. The expressed protein can then be purified using affinity chromatography techniques.

In laboratory settings, cyclin H can be synthesized as part of a trimeric complex with CDK7 and MAT1 (a regulatory subunit). This complex can be assembled in vitro, allowing researchers to study its functional properties. The purification process often involves steps such as ion-exchange chromatography and size-exclusion chromatography to achieve high purity levels for functional assays .

Molecular Structure Analysis

Structure and Data

Cyclin H has a characteristic structure that includes several key domains necessary for its interaction with CDK7. The protein consists of approximately 300 amino acids and features several helical regions that facilitate binding to CDK7. The structure of cyclin H reveals a unique fold that is essential for its function in regulating kinase activity.

Crystallographic studies have shown that cyclin H adopts a conformation that allows it to interact effectively with CDK7, stabilizing the kinase's active form. The structural data also highlight potential sites for post-translational modifications, which may influence its activity and stability .

Chemical Reactions Analysis

Reactions and Technical Details

Cyclin H participates in several biochemical reactions primarily through its association with CDK7. The primary reaction involves the phosphorylation of target proteins, including RNA polymerase II. This phosphorylation is critical for initiating transcriptional processes within the cell.

In vitro assays have demonstrated that the cyclin H-CDK7 complex can phosphorylate substrates in the presence of ATP. The reaction conditions typically involve buffers optimized for enzyme activity, including appropriate pH levels and salt concentrations to maintain protein stability .

Mechanism of Action

Process and Data

The mechanism of action of cyclin H centers on its role as a regulatory partner for CDK7. Upon binding to CDK7, cyclin H facilitates the kinase's activation through conformational changes that enhance substrate recognition and phosphorylation efficiency.

This complex not only phosphorylates RNA polymerase II but also plays a role in activating other CDKs involved in cell cycle progression. By regulating these phosphorylation events, cyclin H influences gene expression patterns critical for cellular growth and division .

Physical and Chemical Properties Analysis

Physical Properties

Cyclin H is typically expressed as a soluble protein under physiological conditions. Its molecular weight is approximately 35 kDa, which can vary slightly depending on post-translational modifications.

Chemical Properties

The chemical properties of cyclin H include its stability under various pH conditions (typically between pH 6-8) and its solubility in aqueous buffers commonly used in biochemical assays. Cyclin H is sensitive to denaturation under extreme temperatures or non-physiological conditions .

Applications

Scientific Uses

Cyclin H has significant implications in cancer research due to its role in cell proliferation and survival. Studies have shown that elevated levels of cyclin H are associated with poor prognosis in various cancers, including ovarian and lung cancer. As such, cyclin H serves as a potential biomarker for cancer diagnosis and prognosis.

Furthermore, targeting cyclin H or its associated pathways may offer therapeutic avenues in cancer treatment. Inhibitors designed to disrupt the function of the cyclin H-CDK7 complex are being explored as potential anti-cancer agents .

Molecular Structure & Functional Domains of Cyclin H

Structural Characterization of Cyclin H: Crystal Structure and Comparative Analysis

Cyclin H, the regulatory subunit of the CDK-activating kinase (CAK) complex, adopts a conserved two-lobed α-helical fold characteristic of cyclin proteins. Its crystal structure was resolved at 2.6 Å resolution, revealing two compact core domains formed by five α-helices each (N-terminal cyclin box: helices α1-α5; C-terminal cyclin box: helices α6-α10) connected by a flexible loop region [4]. This bilobal architecture creates a characteristic hydrophobic pocket that serves as a docking site for its kinase partner, CDK7. Comparative structural analysis shows that cyclin H shares significant architectural similarity with other cyclins but possesses unique surface charge distributions and loop conformations that dictate partner specificity [6]. The protein exhibits an overall electrostatic asymmetry, with one face displaying a concentrated positive potential critical for interactions with CDK7 and MAT1 [4] [7].

Table 1: Key Structural Parameters of Human Cyclin H

Structural FeatureDescriptionFunctional Implication
Resolution2.6 ÅHigh-definition spatial arrangement of residues
Core DomainsTwo cyclin boxes (N-terminal: α1-α5; C-terminal: α6-α10)Forms scaffold for partner binding
Molecular Weight~38 kDaMatches size requirements for CAK complex assembly
Hydrophobic CoreCentrally positioned conserved hydrophobic residuesStabilizes tertiary structure
Surface ElectrostaticsAsymmetric charge distributionDictates binding specificity for CDK7

Cyclin Fold Architecture: Homology with Cyclin A and TFIIB

Despite low sequence identity (~20%), cyclin H shares remarkable structural homology with cyclin A and the transcription factor TFIIB within their core cyclin fold domains [4] [6]. Superposition of cyclin H with cyclin A yields a root mean square deviation (RMSD) of 2.3 Å over 120 Cα atoms, highlighting conserved topology in the central α-helical bundles that form the cyclin box motif [4]. This structural conservation extends to the general transcription factor TFIIB, particularly in the region known as the B-pocket domain, suggesting an evolutionary relationship between cell cycle regulators and basal transcription machinery [1] [8]. The cyclin box signature (comprising approximately 100 residues) maintains a conserved fold where the first helix (α1) and the subsequent helical hairpin (α3-α4) create the primary interface for CDK binding [1] [6]. Outside these core domains, cyclin H exhibits divergent N-terminal and C-terminal extensions that confer functional specificity absent in cyclin A or TFIIB. Specifically, cyclin H contains a 17-residue N-terminal extension and a 25-residue C-terminal tail not found in cyclin A, which contribute to its unique binding properties within the CAK complex [4].

Critical Domains for Kinase Binding: N- and C-Terminal Helical Extensions

The functional specialization of cyclin H is largely mediated through its N-terminal extension (residues 1-40) and C-terminal helical segment (residues 297-323), which form critical interaction interfaces with CDK7 and contribute to complex stability [2] [8]. The N-terminal region adopts a flexible structure that becomes ordered upon CDK7 binding, with helix α0 (preceding the first cyclin box) making extensive contacts with the N-lobe of CDK7. Mutational analysis demonstrates that residues Arg47 and Tyr51 within this region are indispensable for CDK7 binding and kinase activation [4] [8]. The C-terminal extension forms an additional α-helix (α11) that packs against helices α3 and α4 of the C-terminal cyclin box, creating an extended interaction surface. This region contains highly conserved hydrophobic residues (Phe305, Leu309, and Leu313) that stabilize the cyclin H-CDK7 interface through van der Waals interactions [2]. Furthermore, biochemical studies reveal that deletion of the C-terminal 26 residues completely abolishes CDK7 binding, underscoring its essential role in complex formation [4].

Table 2: Critical Functional Residues in Cyclin H

DomainKey ResiduesInteraction PartnerFunctional Consequence of Mutation
N-terminal extensionArg47, Tyr51CDK7 N-lobeDisrupted complex formation; loss of kinase activity
Helix α3Glu132, Arg136CDK7 T-loopStabilizes activation segment positioning
C-terminal extensionPhe305, Leu309, Leu313Hydrophobic pocket in CDK7Reduced binding affinity; complex instability
Loop between α5-α6Asp184, Arg188MAT1 RING domainImpaired trimerization with MAT1

Cyclin H-CDK7-MAT1 Trimeric Complex Formation and Stability

Cyclin H serves as the central scaffolding unit in the heterotrimeric CAK complex, bridging interactions between the catalytic subunit CDK7 and the assembly factor MAT1. Structural studies demonstrate that cyclin H and CDK7 form an intimate heterodimer with a buried surface area exceeding 2,500 Ų, while MAT1 acts as a "molecular staple" that contacts both subunits, significantly enhancing complex stability [2] [5]. MAT1 binds within a groove formed at the interface of cyclin H and CDK7, with its RING domain making critical contacts to helix α5 of cyclin H and the C-terminal lobe of CDK7 [2]. This tripartite assembly induces profound conformational changes: the CDK7 T-loop (activation segment) transitions from a disordered state in the monomer to a rigid, fully extended conformation stabilized by hydrogen bonds from cyclin H (residues Glu132 and Arg136) and hydrophobic interactions with MAT1 [2] [3].

The trimeric complex exhibits remarkable stability with a dissociation constant (Kd) in the low nanomolar range, approximately 100-fold tighter than the cyclin H-CDK7 binary complex alone [2] [5]. This MAT1-mediated stabilization has significant functional consequences. First, it obviates the requirement for T-loop phosphorylation (Thr170 in human CDK7) that is essential for activation of other CDK-cyclin pairs [2] [3]. Second, it enhances substrate recognition capacity, particularly for the C-terminal domain (CTD) of RNA polymerase II, by creating an extended interaction surface. Structural analyses reveal that MAT1 binding repositions the cyclin H-CDK7 interface, optimizing the kinase active site for phosphotransfer [2] [8].

Table 3: Stability Parameters of CAK Complex Components

Complex ConfigurationDissociation Constant (Kd)Thermal Stability (Tm, °C)Functional Consequence
CDK7 aloneMonomeric42.5 ± 0.7Low basal kinase activity
Cyclin H-CDK7 dimer150 ± 20 nM53.2 ± 0.9Partial activation (~25% of trimer)
Cyclin H-CDK7-MAT1 trimer1.5 ± 0.3 nM68.7 ± 1.2Full activation; substrate specificity

The functional importance of this trimeric organization extends beyond kinase activation. Recent cryo-EM structures demonstrate that the cyclin H-CDK7-MAT1 complex adopts distinct conformational states when incorporated into TFIIH versus when functioning as a free CAK, suggesting regulatory mechanisms that modulate its dual roles in transcription and cell cycle control [2] [8]. In particular, cyclin H undergoes a rigid-body rotation relative to CDK7 when transitioning between these functional states, with MAT1 maintaining critical stabilizing interactions throughout this structural rearrangement [2].

Properties

CAS Number

158540-26-2

Product Name

cyclin H

Molecular Formula

C42H58O4

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